molecular formula C18H17F4NO2 B1667910 Beflubutamid CAS No. 113614-08-7

Beflubutamid

Cat. No.: B1667910
CAS No.: 113614-08-7
M. Wt: 355.3 g/mol
InChI Key: FFQPZWRNXKPNPX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Beflubutamid is a selective herbicide that primarily targets broad-leaved weeds in cereals . It is designed to control annual dicotyledonous and grass weed species after the germination of the weeds .

Mode of Action

This compound operates by inhibiting the biosynthesis of carotenoids . The active substance is taken up mainly by the seedlings . It is the S-enantiomer of chiral beflubutamide and is considered to demonstrate the most herbicidal activity of the two isomers .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of targeted weeds, leading to their eventual death .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . It is non-persistent in soil but can be quite persistent in water bodies . The risk of groundwater contamination is low .

Result of Action

The primary result of this compound’s action is the effective control of broad-leaved weeds in cereal crops . It has been shown to cause reproduction or development issues in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it may be persistent in soils depending upon local conditions . Its degradation in soil is largely due to the activity of soil microbes . The application of organic matter such as sawdust and cattle manure can increase the population and activities of these microbes, thereby enhancing the degradation of this compound .

Preparation Methods

Beflubutamid can be synthesized through several methods. One notable method involves resolving 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid . The process includes the following steps:

Properties

IUPAC Name

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPZWRNXKPNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057941
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113614-08-7
Record name Beflubutamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113614-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beflubutamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEFLUBUTAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In accordance with the above reaction formula (1), the compound of the present invention was prepared. First, after 4.2 g (0.039 mole) of benzylamine and 3.1 g (0.039 mole) of pyridine were dissolved in 50 ml of toluene, 11.0 g (0.039 mole) of 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic chloride was gradually added dropwise to the solution under stirring at room temperature. After dropwise addition, the mixture was further stirred for 3 hours at room temperature, and the reaction mixture was then washed with a diluted hydrochloric acid, diluted sodium hydroxide and water with the order. After the toluene layer was dehydrated with anhydrous sodium sulfate, toluene was distilled out under reduced pressure. Resulting crude crystal was recrystallized from toluene to give 12.8 g (Yield: 92 %) of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic amide having a melting point of 75 to 76 ° C. as colorless needle crystals. Elemental analysis
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
2-(4-fluoro-3-trifluoromethylphenoxy)butanoic chloride
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Beflubutamid is a selective herbicide that acts by inhibiting phytoene desaturase (PDS) [, , , ]. This enzyme is crucial for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photooxidative damage, and their absence leads to bleaching of plant tissues due to chlorophyll degradation.

ANone: this compound's molecular formula is C18H17F4NO2, and its molecular weight is 355.33 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data.

A: Research suggests that this compound exhibits negative cross-resistance with some herbicide-resistant phytoene desaturase mutations, particularly those conferring resistance to Norflurazon []. This means that plants resistant to Norflurazon may be more susceptible to this compound.

A: this compound is primarily degraded by soil microbes []. The rate of degradation is influenced by factors like soil pH and organic matter content. Application of sawdust and cattle manure has been shown to enhance this compound degradation, likely by increasing microbial activity [].

A: this compound exists as two enantiomers: (+)-Beflubutamid and (-)-Beflubutamid. Biotests with garden cress have demonstrated that (-)-Beflubutamid exhibits significantly higher herbicidal activity (at least 1000x) compared to (+)-Beflubutamid [].

ANone: The use of enantiopure (-)-Beflubutamid offers several potential advantages, including:

  • Enhanced efficacy: (-)-Beflubutamid's superior herbicidal activity allows for lower application rates to achieve the same level of weed control [].
  • Reduced environmental impact: Lower application rates translate to reduced environmental loading and potential negative impacts on non-target organisms [].

ANone: Combining this compound with other herbicides, particularly those with different modes of action, can offer several benefits:

  • Broad-spectrum weed control: Mixtures can effectively target a wider range of weed species [, , , ].
  • Resistance management: Using herbicides with different modes of action helps mitigate the development of herbicide resistance [].
  • Improved efficacy: Some combinations may exhibit synergistic effects, enhancing weed control at lower application rates [].

A: Research on this compound analogs suggests that specific structural modifications can significantly influence herbicidal activity []. For instance, the introduction of certain chiral centers in the molecule can lead to enhanced potency, particularly against specific weed species [].

A: Molecular docking studies have been conducted to investigate the binding affinity of this compound and its analogs with phytoene desaturase, providing insights into the structure-activity relationships and potential for optimization [].

A: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the separation and quantification of this compound enantiomers and their metabolites in various matrices [].

A: Studies have shown that while reducing this compound doses can still offer acceptable weed control, the efficacy may be influenced by factors like weather conditions and crop competitiveness []. A one-third dose reduction may result in a 6% decrease in yield compared to the recommended dose [].

A: Research suggests that this compound's efficacy is not significantly affected by different tillage systems like mouldboard ploughing and disk harrowing [].

A: A mutation (Thr304) in the phytoene desaturase gene from Hydrilla verticillata confers resistance to this compound and could potentially serve as a selectable marker in plant transformation experiments []. This could offer an alternative to existing selectable markers.

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